molecular formula C20H26N4O B3152047 3-(4-Benzhydryl-1-piperazinyl)propanohydrazide CAS No. 726165-20-4

3-(4-Benzhydryl-1-piperazinyl)propanohydrazide

Cat. No.: B3152047
CAS No.: 726165-20-4
M. Wt: 338.4 g/mol
InChI Key: MHZCKLOUKARQDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzhydryl-1-piperazinyl)propanohydrazide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydryl-1-piperazine.

    Attachment of the Propanohydrazide Moiety: The next step involves the reaction of the 4-benzhydryl-1-piperazine with 3-chloropropanohydrazide under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzhydryl-1-piperazinyl)propanohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazide group.

    Reduction: Reduced forms of the hydrazide group, such as amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Benzhydryl-1-piperazinyl)propanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Benzhydryl-1-piperazinyl)propanohydrazide involves its interaction with specific molecular targets, such as proteins or enzymes. The benzhydryl group may facilitate binding to hydrophobic pockets, while the piperazine and hydrazide moieties can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzhydryl-1-piperazinyl)propanohydrazide is unique due to the presence of both the benzhydryl and propanohydrazide groups, which provide a combination of hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of molecular targets, making it versatile in research applications.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c21-22-19(25)11-12-23-13-15-24(16-14-23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16,21H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZCKLOUKARQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205245
Record name 4-(Diphenylmethyl)-1-piperazinepropanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726165-20-4
Record name 4-(Diphenylmethyl)-1-piperazinepropanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=726165-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diphenylmethyl)-1-piperazinepropanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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